molecular formula C12H13NO2 B7549849 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid

2-(1,6-dimethyl-1H-indol-3-yl)acetic acid

Cat. No. B7549849
M. Wt: 203.24 g/mol
InChI Key: PTNTZWVJEUBAFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,6-dimethyl-1H-indol-3-yl)acetic acid, also known as DIMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIMA is a derivative of indole-3-acetic acid (IAA), a naturally occurring plant hormone that regulates growth and development. DIMA has been synthesized and studied for its potential use in cancer treatment, neuroprotection, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid is not fully understood, but studies have suggested that it may act through multiple pathways. In cancer cells, 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid has been shown to induce apoptosis through the activation of caspase enzymes and the inhibition of anti-apoptotic proteins. In neuroprotection research, 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid has been shown to activate the Nrf2-ARE signaling pathway, which regulates the expression of antioxidant and detoxifying enzymes. In anti-inflammatory research, 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects
2-(1,6-dimethyl-1H-indol-3-yl)acetic acid has been shown to have various biochemical and physiological effects in different research fields. In cancer research, 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid has been shown to inhibit the expression of genes involved in cell proliferation and angiogenesis. In neuroprotection research, 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid has been shown to increase the expression of antioxidant enzymes and reduce oxidative stress markers. In anti-inflammatory research, 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid has been shown to reduce the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid in lab experiments include its high purity, low toxicity, and potential therapeutic applications. However, the limitations of using 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid include its limited solubility in water and the need for specialized equipment for synthesis and purification.

Future Directions

There are several future directions for research on 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid. In cancer research, further studies are needed to determine the specific mechanisms of action of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid and its potential use in combination with other cancer therapies. In neuroprotection research, studies are needed to determine the long-term effects of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid on neuronal function and to develop more effective delivery methods. In anti-inflammatory research, studies are needed to determine the optimal dosage and treatment duration of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid and its potential use in combination with other anti-inflammatory agents. Additionally, further studies are needed to explore the potential therapeutic applications of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid in other research fields, such as cardiovascular disease and metabolic disorders.
Conclusion
In conclusion, 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid (2-(1,6-dimethyl-1H-indol-3-yl)acetic acid) is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid has been synthesized and studied for its potential use in cancer treatment, neuroprotection, and anti-inflammatory activities. Further research is needed to determine the specific mechanisms of action of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid and its potential use in combination with other therapies.

Synthesis Methods

The synthesis of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid involves the condensation of 1,6-dimethylindole and chloroacetic acid in the presence of a catalyst. The resulting product is then hydrolyzed to yield 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid. This method has been optimized to produce high yields of pure 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid, making it suitable for large-scale production.

Scientific Research Applications

2-(1,6-dimethyl-1H-indol-3-yl)acetic acid has been studied for its potential therapeutic applications in various scientific research fields. In cancer research, 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid has shown promising results in inhibiting the growth and proliferation of cancer cells. Studies have shown that 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid induces apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment.
In neuroprotection research, 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid has been shown to have protective effects against oxidative stress and inflammation in the brain. Studies have demonstrated that 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid can reduce the production of reactive oxygen species (ROS) and prevent neuronal cell death, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In anti-inflammatory research, 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

2-(1,6-dimethylindol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-3-4-10-9(6-12(14)15)7-13(2)11(10)5-8/h3-5,7H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNTZWVJEUBAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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